4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,3-thiazole and a 1,2,3-triazole ring. Key structural elements include:
- 4-Ethoxyphenyl substituent: The ethoxy group (-OCH₂CH₃) enhances lipophilicity and may influence metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
- 3-(Trifluoromethyl)phenyl group: The electron-withdrawing CF₃ group improves binding affinity to hydrophobic pockets in biological targets and resists oxidative metabolism .
This structural framework is common in medicinal chemistry, with analogs showing antiproliferative, antimicrobial, and anti-inflammatory activities . The compound’s design leverages the benzothiazole motif’s known bioactivity and the triazole’s metabolic stability .
Properties
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-2-29-15-8-6-12(7-9-15)16-11-30-19(25-16)17-18(24)28(27-26-17)14-5-3-4-13(10-14)20(21,22)23/h3-11H,2,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUPXAUJQHCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The compound features a complex structure characterized by:
- Thiazole ring : Known for its role in various biological activities.
- Triazole moiety : Often associated with antifungal and anticancer properties.
- Ethoxy and trifluoromethyl substituents : These groups can significantly influence the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring : Achieved through the reaction of α-haloketones with thiourea.
- Introduction of the ethoxyphenyl group : Via nucleophilic substitution reactions.
- Coupling with triazole derivatives : This final step often employs coupling agents to facilitate the formation of the desired product.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thiazole and triazole derivatives. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. The presence of electron-donating groups such as methoxy or ethoxy enhances its cytotoxicity against various cancer cell lines.
This data indicates that modifications in substituents can lead to significant variations in biological potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives, including our target compound, where researchers observed a structure-activity relationship (SAR) that indicated:
- Compounds with electron-withdrawing groups exhibited enhanced anticancer activity due to increased lipophilicity and better membrane penetration.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and ’s oxadiazole analog improves receptor binding compared to nitro () or halogens () .
- Heterocyclic Core : Thiazole-based compounds (target, ) generally exhibit higher antiproliferative activity, while oxadiazole derivatives () prioritize metabolic stability .
- Substituent Position : Para-substituted aryl groups (e.g., 4-ethoxyphenyl in target) enhance planarity and π-π stacking vs. ortho/meta substituents (’s 2-fluorobenzyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
